molecular formula C15H22O4 B3010868 3,4-dibutoxybenzoic Acid CAS No. 206536-14-3

3,4-dibutoxybenzoic Acid

Cat. No.: B3010868
CAS No.: 206536-14-3
M. Wt: 266.337
InChI Key: NKULZYZHHWIWCP-UHFFFAOYSA-N
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Description

3,4-dibutoxybenzoic Acid, also known as Veratric acid, is a benzoic acid . It has a molecular formula of C15H22O4 .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms . More detailed structural information may be available in specialized chemical databases .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 142-143°C . Its molecular weight is 266.34 .

Scientific Research Applications

Biosynthesis and Biotechnological Applications

3,4-Dibutoxybenzoic acid, while not explicitly mentioned, is structurally related to 4-Hydroxybenzoic acid (4-HBA), which has emerged as a promising intermediate for several value-added bioproducts. These bioproducts have applications in food, cosmetics, pharmacy, fungicides, and other areas. Recent developments in synthetic biology and metabolic engineering have enabled the biosynthesis of 4-HBA-based products, suggesting potential pathways for the utilization of this compound in similar contexts (Wang et al., 2018).

Extraction and Separation Processes

Protocatechuic acid, which is structurally similar to this compound, has been studied for its extraction and separation processes. These processes are relevant in bioplastics, polymers, and bio-based active films for food preservation. Such insights could be applicable to the extraction and processing of this compound, given its structural similarities (Antony & Wasewar, 2019).

Electrochemical Studies

The electrochemical behavior of compounds similar to this compound has been studied. For instance, the electrochemical oxidation of 3,4-dihydroxybenzoic acid in various contexts, such as in the presence of other compounds for synthetic applications, could provide insights into the electrochemical properties and potential applications of this compound in synthesis and industrial processes (Golabi & Nematollahi, 1997).

Antioxidant Capacity Determination

Studies on methods to determine antioxidant capacity using compounds like 4-Hydroxybenzoic acid, which forms 3,4-dihydroxybenzoic acid upon reaction, suggest potential areas where this compound could be used in similar analytical and biochemical applications (Wang et al., 2009).

Inhibition of Platelet Aggregation

3,4-Dihydroxybenzoic acid has been identified as an antiplatelet aggregatory substance, suggesting that derivatives like this compound might also possess similar biological activities and could be explored for their potential medical applications (Yun-Choi et al., 1987).

Metal Ion Chelation in Biomedical Research

3,4-Dihydroxybenzoic acid has been studied as a copper chelator, suggesting that this compound could be investigated for its chelating properties and potential applications in treatments for metal overload diseases (Kotsaki-Kovatsi et al., 1997).

Properties

IUPAC Name

3,4-dibutoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-3-5-9-18-13-8-7-12(15(16)17)11-14(13)19-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKULZYZHHWIWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)O)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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